molecular formula C67H77Cl2N9O24 B13862505 N-Methylvancomycin

N-Methylvancomycin

Cat. No.: B13862505
M. Wt: 1463.3 g/mol
InChI Key: DZUAJHOQOXRHMW-GEKQHEBUSA-N
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Description

N-Methylvancomycin is a derivative of vancomycin, a glycopeptide antibiotic used to treat severe bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). Vancomycin itself is known for its ability to inhibit bacterial cell wall synthesis, making it a crucial last-resort medication for various infections . This compound retains the core structure of vancomycin but includes a methyl group, which can influence its pharmacokinetic and pharmacodynamic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylvancomycin typically involves the methylation of vancomycin. This process can be achieved through various chemical reactions, including:

    Methylation using Methyl Iodide: Vancomycin is reacted with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Reductive Methylation: This method involves the use of formaldehyde and a reducing agent like sodium cyanoborohydride to introduce the methyl group onto the vancomycin molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Fermentation: Vancomycin is produced through the fermentation of Streptomyces orientalis.

    Chemical Modification: The vancomycin obtained from fermentation is then subjected to methylation reactions under controlled conditions to produce this compound.

Chemical Reactions Analysis

Types of Reactions

N-Methylvancomycin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like thionyl chloride for chlorination reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

N-Methylvancomycin has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

    Biology: Studied for its interactions with bacterial cell walls and its potential to overcome resistance mechanisms.

    Medicine: Investigated for its efficacy against resistant bacterial strains and its pharmacokinetic properties.

    Industry: Utilized in the development of new antibiotics and as a benchmark for quality control in pharmaceutical manufacturing.

Mechanism of Action

N-Methylvancomycin exerts its effects by inhibiting bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing their incorporation into the growing peptidoglycan matrix. This inhibition leads to cell lysis and death of the bacteria . The molecular targets include the peptidoglycan precursors, and the pathways involved are those related to cell wall biosynthesis.

Comparison with Similar Compounds

Similar Compounds

    Vancomycin: The parent compound, widely used for treating MRSA infections.

    Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action.

    Dalbavancin: A lipoglycopeptide antibiotic with extended activity against Gram-positive bacteria.

Uniqueness

N-Methylvancomycin is unique due to its methyl group, which can alter its pharmacokinetic properties, potentially offering advantages in terms of absorption, distribution, metabolism, and excretion compared to vancomycin.

Properties

Molecular Formula

C67H77Cl2N9O24

Molecular Weight

1463.3 g/mol

IUPAC Name

(1S,2R,18R,19R,22S,25R,40S)-48-[(2S,3R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-19-[[(2R)-2-(dimethylamino)-4-methylpentanoyl]amino]-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C67H77Cl2N9O24/c1-24(2)13-36(78(5)6)60(90)76-50-52(84)27-8-11-39(33(68)15-27)98-41-17-29-18-42(56(41)102-66-57(55(87)54(86)43(23-79)100-66)101-45-22-67(4,71)58(88)25(3)97-45)99-40-12-9-28(16-34(40)69)53(85)51-64(94)75-49(65(95)96)32-19-30(80)20-38(82)46(32)31-14-26(7-10-37(31)81)47(61(91)77-51)74-62(92)48(29)73-59(89)35(21-44(70)83)72-63(50)93/h7-12,14-20,24-25,35-36,43,45,47-55,57-58,66,79-82,84-88H,13,21-23,71H2,1-6H3,(H2,70,83)(H,72,93)(H,73,89)(H,74,92)(H,75,94)(H,76,90)(H,77,91)(H,95,96)/t25-,35-,36+,43?,45-,47?,48+,49-,50+,51-,52+,53+,54?,55?,57+,58+,66-,67-/m0/s1

InChI Key

DZUAJHOQOXRHMW-GEKQHEBUSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@H]2[C@@H](OC(C(C2O)O)CO)OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)N(C)C)O)Cl)(C)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)N(C)C)O)Cl)CO)O)O)(C)N)O

Origin of Product

United States

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